molecular formula C16H17N3O3S B2399675 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 897492-06-7

2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2399675
CAS No.: 897492-06-7
M. Wt: 331.39
InChI Key: HSTHHAJIDOELMG-MSUUIHNZSA-N
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Description

This compound features a benzothiazole core fused with a dihydro ring system, substituted with a propyl group at position 3 and linked via an acetamide bridge to a 2,5-dioxopyrrolidine moiety. The dioxopyrrolidine group may act as a hydrogen bond acceptor or participate in covalent bonding (e.g., as a Michael acceptor), a feature common in protease or kinase inhibitors.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-2-9-18-11-5-3-4-6-12(11)23-16(18)17-13(20)10-19-14(21)7-8-15(19)22/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTHHAJIDOELMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a hybrid molecule that incorporates elements from both pyrrolidine and benzothiazole structures. This combination has been explored for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.

Chemical Structure

The molecular formula of this compound is C18H21N3O5SC_{18}H_{21}N_{3}O_{5}S, indicating a complex structure that contributes to its diverse biological effects. The presence of the 2,5-dioxopyrrolidine moiety is significant for its pharmacological properties.

Anticonvulsant and Antinociceptive Properties

Research has demonstrated that derivatives of the 2,5-dioxopyrrolidin-1-yl structure exhibit notable anticonvulsant activity. For instance, a study reported that a similar compound showed efficacy in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound from this study exhibited an ED50 of 23.7 mg/kg for MES and 22.4 mg/kg for the 6 Hz seizure model, indicating strong anticonvulsant potential .

Additionally, these compounds have shown antinociceptive effects in pain models, suggesting their utility in treating neuropathic pain conditions. The mechanism appears to involve inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .

Antimicrobial Activity

Another aspect of the biological activity of related compounds includes their antimicrobial properties. Specifically, derivatives like 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide have been evaluated for their inhibitory efficacy against various bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeModel/TestEfficacy (ED50)Reference
AnticonvulsantMaximal Electroshock (MES)23.7 mg/kg
AnticonvulsantPentylenetetrazole-induced seizures59.4 mg/kg
AntinociceptiveFormalin-induced tonic painPotent efficacy noted
AntimicrobialBacterial and fungal strainsEncouraging inhibitory efficacy

Case Studies

In a notable case study involving similar compounds derived from 2,5-dioxopyrrolidinone, researchers synthesized a series of hybrid molecules that demonstrated broad-spectrum protective activity in mouse models. These compounds were subjected to extensive pharmacokinetic profiling to assess their absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. The results indicated favorable profiles for further development in clinical applications targeting epilepsy and pain management .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Analogs Identified:

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide ():

  • Substituents: Ethyl (C2) at position 3; fluorine at positions 4 and 6 on the benzothiazole ring.
  • Structural differences vs. target compound:

  • Alkyl chain length : Ethyl (C2) vs. propyl (C3) at position 3.
  • Halogenation : Fluorine atoms absent in the target compound.
  • Benzothiazole saturation : Target compound is 2,3-dihydro (saturated), while the analog is fully aromatic.

Hypothetical Comparative Analysis:

Parameter Target Compound Ethyl-4,6-difluoro Analog ()
Molecular Weight ~347.4 g/mol (estimated) ~367.3 g/mol (calculated)
logP (Lipophilicity) ~2.1 (propyl increases logP vs. ethyl) ~2.8 (fluorine atoms enhance lipophilicity)
Solubility Moderate (dihydro structure improves aqueous solubility) Lower (aromaticity and fluorine reduce solubility)
Metabolic Stability Higher (lack of fluorine reduces oxidative metabolism) Lower (fluorine may slow metabolism but ethyl is shorter-chain)
Target Binding Flexible dihydro core may enhance entropy-driven binding Rigid aromatic system with fluorine could improve affinity via halogen bonding

Mechanistic Implications of Structural Variations

  • Halogenation : Fluorine in the analog introduces electron-withdrawing effects, which could stabilize charge interactions or modulate π-stacking in aromatic systems. Its absence in the target compound may reduce off-target interactions.
  • Dihydro vs. Aromatic Benzothiazole : The saturated dihydro system in the target compound introduces conformational flexibility, possibly allowing adaptation to diverse binding pockets. In contrast, the planar aromatic analog may exhibit stronger but less selective binding .

Preparation Methods

Benzothiazole Core Formation

The benzothiazole scaffold is constructed via cyclization of substituted anilines with sulfur-containing reagents. A representative method involves:

  • Starting material : 2-Amino-4-propylthiophenol, synthesized by alkylation of 2-aminothiophenol with 1-bromopropane under basic conditions.
  • Cyclization : Treatment with carbon disulfide (CS₂) in ethanol under reflux forms the 2-mercaptobenzothiazole intermediate.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thiol group on CS₂, followed by intramolecular cyclization to yield the benzothiazole ring.

Introduction of the Ylidene Amine Group

The (2Z)-ylidene configuration is achieved via base-mediated deprotonation and tautomerization:

  • Reagents : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −78°C promotes deprotonation, stabilizing the ylidene form.
  • Stereochemical Control : Low temperatures and bulky bases favor the Z-isomer by minimizing steric interactions.

Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid

Cyclization of Glutamic Acid Derivatives

Pyrrolidine-2,5-dione rings are efficiently synthesized from glutaric acid derivatives:

  • Step 1 : Glutaric anhydride is treated with ammonium hydroxide to form glutaramide.
  • Step 2 : Cyclodehydration using acetic anhydride at 120°C yields 2,5-dioxopyrrolidine.

Alternative Route :
Hydrazide intermediates (e.g., from methyl esters) react with diketones like hexane-2,5-dione in propan-2-ol with catalytic HCl, forming pyrrolidine diones in 38–98% yields.

Amide Coupling Strategies

Activation of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid

The carboxylic acid is activated for amide bond formation using:

  • Carbodiimide Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dichloromethane (DCM).
  • Mixed Anhydrides : Reaction with chloroformate derivatives in the presence of N-methylmorpholine.

Coupling with Benzothiazol-2-Ylidene Amine

The activated acetic acid derivative is reacted with the ylidene amine under inert conditions:

  • Solvent : Anhydrous DCM or acetonitrile.
  • Temperature : 0°C to room temperature, monitored by TLC for completion.
  • Workup : Precipitation in ice-water followed by recrystallization from ethanol yields the final product.

Optimization and Challenges

Stereochemical Purity

The Z-configuration of the ylidene group is confirmed via NMR spectroscopy:

  • 1H NMR : Distinct coupling constants (J = 10–12 Hz) between vinylic protons.
  • 13C NMR : Resonance at δ 160–165 ppm for the imine carbon.

Yield Enhancement

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation, improving yields to 75–85%.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may require higher temperatures.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Purity (%)
Glutaric Anhydride Route Glutaric anhydride, NH₃ Ac₂O, 120°C 65 98
Hydrazide-Diketone Route Methyl ester hydrazide, 2,5-HD HCl, propan-2-ol 82 95
CDI-Mediated Cyclization N-(3-Aminophthaloyl)glutamine CDI, acetonitrile 78 97

Notes :

  • The hydrazide-diketone route offers superior yields but requires stringent stoichiometric control.
  • CDI-mediated cyclization is advantageous for scalability and milder conditions.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Thionyl Chloride (SOCl₂) : Preferred for chlorination steps due to low cost and high efficiency.
  • Recyclable Solvents : Ethanol and acetone are prioritized for environmental and economic benefits.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and fume hoods ( classifies it as hazardous) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

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